ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Overview
Description
Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique bicyclic structure that includes a pyrrolo[1,2-c][1,3]oxazine ring system, which is known for its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate typically involves multiple steps:
Formation of the Pyrrolo[1,2-c][1,3]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino alcohol and a carbonyl compound. The reaction is often catalyzed by acids or bases under controlled temperatures.
Fluorination: Introduction of the fluorine atom at the 3-position can be carried out using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate group is introduced via esterification, typically using ethanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolo[1,2-c][1,3]oxazine derivatives.
Scientific Research Applications
Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its stability and reactivity make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
- Ethyl 3-bromo-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate
Uniqueness
Ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s biological activity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 3-fluoro-1-oxo-4a,5,6,7-tetrahydro-4H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4/c1-2-15-8(13)10(11)6-7-4-3-5-12(7)9(14)16-10/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPPSIHVTUXEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2CCCN2C(=O)O1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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